molecular formula C20H12BrN3OS2 B292485 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

Cat. No. B292485
M. Wt: 454.4 g/mol
InChI Key: OMAPIMKDIGDFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one, also known as BPTT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. BPTT is a member of the triazatricyclo compounds family, which have been reported to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one is not well understood. However, studies have suggested that 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one may exert its biological activities by interacting with DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has also been reported to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has been reported to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has also been shown to inhibit the replication of HIV and hepatitis C virus by interfering with the viral life cycle. Moreover, 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has exhibited antibacterial activity by disrupting the bacterial cell wall.

Advantages and Limitations for Lab Experiments

One advantage of using 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. Moreover, 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has shown low toxicity towards normal cells, making it a potential candidate for drug development. However, the limitations of using 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one in lab experiments include its low solubility in water and the need for further studies to understand its mechanism of action.

Future Directions

There is a need for further studies to understand the mechanism of action of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one and its potential therapeutic applications. Future research could focus on the development of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one derivatives with improved solubility and bioavailability. Moreover, the use of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one in combination with other drugs could be explored to enhance its therapeutic efficacy. Furthermore, the potential use of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one in the treatment of viral infections and bacterial infections could be investigated.

Synthesis Methods

The synthesis of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one involves the reaction of 4-bromobenzaldehyde with thiourea and phenylhydrazine in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one. The synthesis of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has been optimized to improve the yield and purity of the product.

Scientific Research Applications

12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has been reported to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. In vitro studies have shown that 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has also been reported to inhibit the replication of HIV and hepatitis C virus. Moreover, 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has shown antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

Molecular Formula

C20H12BrN3OS2

Molecular Weight

454.4 g/mol

IUPAC Name

12-(4-bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

InChI

InChI=1S/C20H12BrN3OS2/c21-14-8-6-12(7-9-14)16-11-26-20-22-18-15(19(25)24(20)23-16)10-17(27-18)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

OMAPIMKDIGDFKM-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br

Canonical SMILES

C1C(=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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